molecular formula C4H5BrClNS B14755698 5-Bromothiophen-2-amine hydrochloride

5-Bromothiophen-2-amine hydrochloride

Cat. No.: B14755698
M. Wt: 214.51 g/mol
InChI Key: YOLFWONWGQDGFP-UHFFFAOYSA-N
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Description

5-Bromothiophen-2-amine hydrochloride is an organic compound that belongs to the class of heterocyclic amines It is characterized by the presence of a bromine atom at the 5-position and an amine group at the 2-position of a thiophene ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothiophen-2-amine hydrochloride typically involves the bromination of thiophene followed by amination. One common method includes the bromination of thiophene to yield 5-bromothiophene, which is then subjected to amination using ammonia or an amine source under suitable conditions to produce 5-Bromothiophen-2-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromothiophen-2-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Boronic acids and palladium catalysts under mild conditions.

Major Products

    Substitution: Various substituted thiophenes.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Coupling: Biaryl compounds.

Scientific Research Applications

5-Bromothiophen-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of therapeutic agents.

    Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromothiophen-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-amine: Lacks the bromine atom, resulting in different reactivity and applications.

    5-Chlorothiophen-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

    5-Iodothiophen-2-amine:

Uniqueness

5-Bromothiophen-2-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts where other halogenated thiophenes may not be as effective.

Properties

Molecular Formula

C4H5BrClNS

Molecular Weight

214.51 g/mol

IUPAC Name

5-bromothiophen-2-amine;hydrochloride

InChI

InChI=1S/C4H4BrNS.ClH/c5-3-1-2-4(6)7-3;/h1-2H,6H2;1H

InChI Key

YOLFWONWGQDGFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)N.Cl

Origin of Product

United States

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